molecular formula C10H14NO5PS B566265 Parathion-ethyl D10 CAS No. 350820-04-1

Parathion-ethyl D10

Cat. No.: B566265
CAS No.: 350820-04-1
M. Wt: 301.319
InChI Key: LCCNCVORNKJIRZ-MWUKXHIBSA-N
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Description

Parathion-ethyl D10, also known as O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, is a stable isotope-labeled compound. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C10D10H4NO5PS and a molecular weight of 301.32 .

Mechanism of Action

Target of Action

Parathion-ethyl-d10, also known as Parathion-d10, is an organophosphate insecticide and acaricide . It shares a similar chemical structure with Parathion . The primary targets of Parathion-ethyl-d10 are the same as those of Parathion, which are the enzymes involved in the nervous system, particularly acetylcholinesterase . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, Parathion-ethyl-d10 disrupts normal nerve function .

Mode of Action

Parathion-ethyl-d10 interacts with its targets by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The resulting overstimulation of nerves can cause a variety of symptoms, ranging from mild irritation to severe neurological damage .

Biochemical Pathways

The primary biochemical pathway affected by Parathion-ethyl-d10 is the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of acetylcholinesterase leads to continuous stimulation of the neurons. This overstimulation can disrupt several downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .

Pharmacokinetics

Parathion is known to be highly soluble in water , suggesting that Parathion-ethyl-d10 may also have high water solubility, which could impact its bioavailability.

Result of Action

The primary result of Parathion-ethyl-d10’s action is the disruption of normal nerve function due to the overstimulation of neurons . This can lead to a range of symptoms, from mild irritation to severe neurological damage . In severe cases, exposure to Parathion-ethyl-d10 can be fatal .

Action Environment

The action, efficacy, and stability of Parathion-ethyl-d10 can be influenced by various environmental factors. As an organophosphate compound, it is used primarily in the agricultural sector . Its effectiveness can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its stability may be influenced by environmental conditions such as light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parathion-ethyl D10 is synthesized through a multi-step process. The synthesis begins with the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet analytical standards .

Chemical Reactions Analysis

Types of Reactions

Parathion-ethyl D10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Parathion-ethyl D10 is widely used in scientific research, particularly in:

    Chemistry: As an internal standard for gas chromatography and mass spectrometry.

    Biology: Studying enzyme inhibition and metabolic pathways.

    Medicine: Investigating the toxicological effects and antidote development.

    Industry: Monitoring pesticide residues in environmental samples

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parathion-ethyl D10 is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification and tracking in various analytical methods .

Properties

IUPAC Name

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNCVORNKJIRZ-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746784
Record name O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-04-1
Record name O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350820-04-1
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